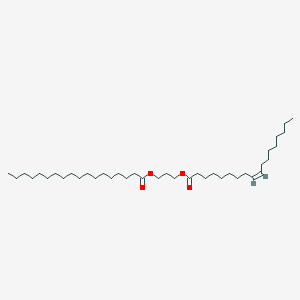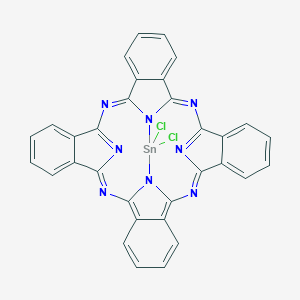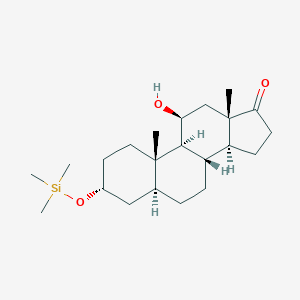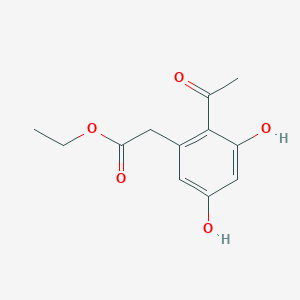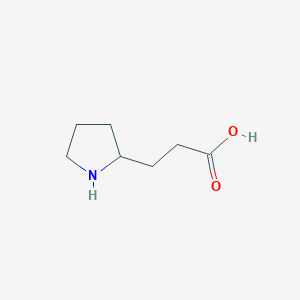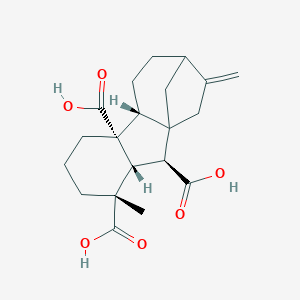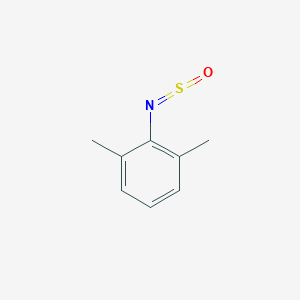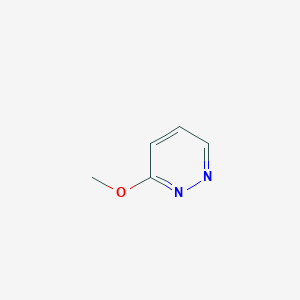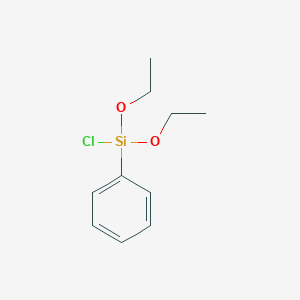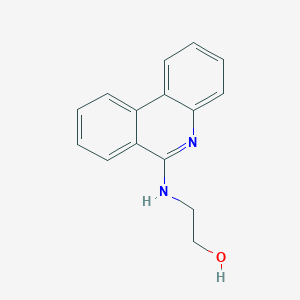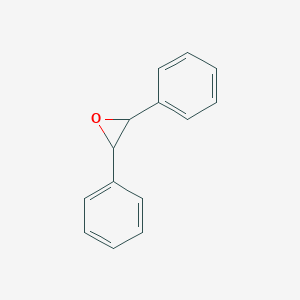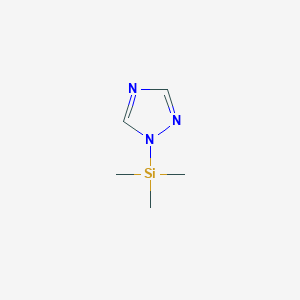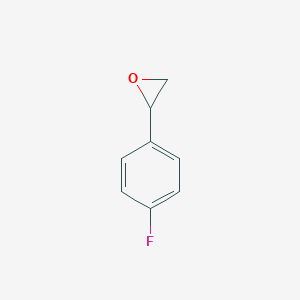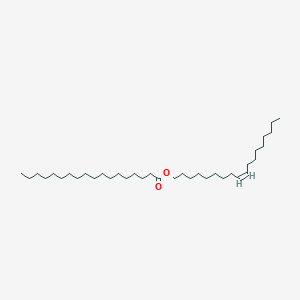![molecular formula C9H17NO B102001 (4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol CAS No. 15894-31-2](/img/structure/B102001.png)
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as muscimol, which is a naturally occurring psychoactive substance found in the Amanita muscaria mushroom. Muscimol has been found to have various biochemical and physiological effects, making it a promising target for drug development and research.
Mécanisme D'action
Muscimol acts as a potent GABA-A receptor agonist, which enhances the inhibitory neurotransmission in the central nervous system. GABA-A receptors are ionotropic receptors that regulate the flow of chloride ions in and out of the cell. The binding of muscimol to GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
Muscimol has various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. Studies have shown that muscimol can reduce anxiety and induce relaxation by enhancing the GABAergic neurotransmission in the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Muscimol has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. However, muscimol also has some limitations, including its short half-life and potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary when using muscimol in lab experiments.
Orientations Futures
There are several future directions for muscimol research, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of muscimol for therapeutic purposes. Additionally, research is needed to investigate the potential side effects and long-term safety of muscimol use. Overall, muscimol has significant potential as a therapeutic agent for various neurological disorders, making it an exciting area of research.
Méthodes De Synthèse
The synthesis of muscimol can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reduction of ibotenic acid, which is also found in the Amanita muscaria mushroom. The reduction process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert ibotenic acid into muscimol.
Applications De Recherche Scientifique
Muscimol has been found to have various scientific research applications, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Studies have shown that muscimol acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
Propriétés
Numéro CAS |
15894-31-2 |
|---|---|
Nom du produit |
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(4S,4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1 |
Clé InChI |
SYOFKZCZCYMACF-YIZRAAEISA-N |
SMILES isomérique |
CN1CC[C@@H]([C@@H]2[C@H]1CCC2)O |
SMILES |
CN1CCC(C2C1CCC2)O |
SMILES canonique |
CN1CCC(C2C1CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



